molecular formula C21H19ClN2O4S B2611289 Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate CAS No. 1171736-19-8

Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate

Cat. No.: B2611289
CAS No.: 1171736-19-8
M. Wt: 430.9
InChI Key: XFLMBLUVNGXRCS-UHFFFAOYSA-N
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Description

Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate is a structurally complex small molecule featuring a benzoate ester core substituted with a carbamoyl group. This carbamoyl group is further modified with a 4-chlorobenzo[d]thiazol-2-yl moiety and a tetrahydrofuran-2-ylmethyl chain. The tetrahydrofuran (THF) moiety contributes to the molecule’s lipophilicity, which may impact its solubility and bioavailability.

Properties

IUPAC Name

methyl 2-[(4-chloro-1,3-benzothiazol-2-yl)-(oxolan-2-ylmethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-27-20(26)15-8-3-2-7-14(15)19(25)24(12-13-6-5-11-28-13)21-23-18-16(22)9-4-10-17(18)29-21/h2-4,7-10,13H,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLMBLUVNGXRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chlorobenzoic acid, under acidic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced by reacting the benzo[d]thiazole derivative with a tetrahydrofuran-2-ylmethyl halide in the presence of a base, such as potassium carbonate, to form the corresponding ether.

    Carbamoylation: The final step involves the carbamoylation of the intermediate product with methyl chloroformate in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s benzo[d]thiazole moiety is known for its biological activity, making it a candidate for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties due to its unique structural features.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications, such as agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The benzo[d]thiazole ring can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Structural Features Functional Groups Potential Applications Key Properties References
Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate (Target Compound) 4-Chlorobenzothiazole, THF-methyl chain, benzoate ester Carbamate, benzothiazole, ether Pharmaceuticals/Agrochemicals Moderate lipophilicity, electron-deficient
Thiazol-5-ylmethyl carbamate analogs (e.g., compound l) Thiazole ring, hydroxyhexane backbone, ethoxycarbonyl groups Carbamate, thiazole, hydroxy Antiviral/Enzyme inhibition High polarity, stereochemical complexity
Metsulfuron methyl ester Triazine ring, sulfonylurea linkage, methoxy group Sulfonylurea, triazine, benzoate ester Herbicide High herbicidal activity, soil persistence
Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride 4-Chlorobenzothiazole, dimethylaminoethyl chain, hydrochloride salt Carbamate, benzothiazole, tertiary amine Drug candidate (ionizable form) Enhanced solubility, salt stability

Key Observations:

Benzothiazole vs. Thiazole/Triazine Cores: The target compound’s 4-chlorobenzo[d]thiazole core distinguishes it from simpler thiazole derivatives (e.g., ) and triazine-based agrochemicals (e.g., metsulfuron methyl ester). Triazine-containing sulfonylureas () exhibit herbicidal activity via acetolactate synthase inhibition, whereas the target compound’s carbamate group suggests a different mechanism, possibly protease or enzyme modulation .

Substituent Effects on Physicochemical Properties: The THF-methyl chain in the target compound increases lipophilicity compared to the polar hydroxyhexane backbones of ’s analogs. This could favor blood-brain barrier penetration in drug design . Replacing the THF group with a dimethylaminoethyl chain (’s hydrochloride salt) introduces basicity, improving aqueous solubility and enabling salt formation for enhanced stability .

Functional Group Implications: Carbamate vs. Sulfonylurea: Carbamates (target compound) are less hydrolytically stable than sulfonylureas () but may offer reversible covalent binding in enzyme inhibition . Ether vs. Amine: The THF ether in the target compound provides conformational rigidity, whereas the dimethylamino group in ’s analog allows pH-dependent ionization, critical for pharmacokinetics .

Biological Activity

Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that incorporates various functional groups known for their biological activities. This compound, characterized by its thiazole and tetrahydrofuran moieties, has garnered interest in medicinal chemistry due to its potential pharmacological properties.

Chemical Structure

The molecular formula of this compound is C16H15ClN4O2SC_{16}H_{15}ClN_{4}O_{2}S, with a molecular weight of approximately 362.82 g/mol. The structure features a thiazole ring, which is often associated with various biological activities, particularly in the development of antimicrobial and anticancer agents.

Biological Activity Overview

Compounds containing thiazole and thiadiazole rings have been extensively studied for their diverse biological activities, including:

  • Antimicrobial Activity : Many thiazole derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Activity : Thiazole-based compounds have shown promise in inhibiting cancer cell proliferation.
  • Antiviral Activity : Certain derivatives have been investigated for their efficacy against viral infections.

Structure-Activity Relationship (SAR)

The unique combination of structural elements in this compound may enhance its biological activity. The presence of the chlorobenzo group may increase potency due to electronic effects, while the tetrahydrofuran moiety could influence solubility and bioavailability.

Table 1: Comparison of Similar Compounds

Compound NameStructure HighlightsBiological Activity
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamideContains thiadiazole ringAntimicrobial
5-Amino-1,3,4-thiadiazole-2-thiolAmino group enhances reactivityAnticancer
5-MethylthiadiazoleMethyl substitution affects solubilityAntimicrobial
4-Chlorobenzo[c][1,2,5]thiadiazolChlorine substitution increases potencyAnticancer
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamideSimilar functional groupsAntiviral

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-((4-chlorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate, and what are common yield-limiting factors?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including carbamoyl linkage formation between 4-chlorobenzo[d]thiazole and tetrahydrofuran-methyl precursors, followed by esterification. Key intermediates (e.g., thiazole derivatives) can be synthesized via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl or hydrazine derivatives) .
  • Yield Optimization : Monitor reaction pH and temperature rigorously. For example, pH-sensitive steps (common in thiazole/thiadiazole chemistry) may require buffered conditions to avoid side reactions .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the carbamoyl bridge and ester group positions.
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related thiazole derivatives .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, NIOSH-approved safety glasses, and nitrile gloves. Avoid water jets during fire incidents; use CO2_2 or dry chemical extinguishers .
  • Storage : Store in airtight containers at 2–8°C, away from light and heat sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Experimental Design :

  • Dose-Response Studies : Test across a wide concentration range (e.g., 1–100 µM) to differentiate between therapeutic and toxic effects.
  • Control for pH Sensitivity : Thiadiazole and thiazole derivatives often show pH-dependent activity; buffer assays at physiological pH (7.4) and compare with acidic/basic conditions .
    • Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance, and cross-validate with orthogonal assays (e.g., ROS detection for antioxidant claims) .

Q. What strategies optimize the compound’s solubility for in vitro studies?

  • Solubility Enhancement :

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Micellar Encapsulation : Test non-ionic surfactants (e.g., Tween-80) for aqueous dispersion .
    • Analytical Validation : Confirm solubility via dynamic light scattering (DLS) or HPLC-UV quantification.

Q. How can computational methods predict the compound’s reactivity or metabolic pathways?

  • In Silico Tools :

  • Density Functional Theory (DFT) : Model the carbamoyl group’s electrophilicity and potential nucleophilic attack sites.
  • ADMET Prediction : Use software like SwissADME to estimate metabolic stability and cytochrome P450 interactions.
    • Validation : Correlate computational results with empirical data (e.g., microsomal stability assays) .

Data Contradiction and Reproducibility

Q. Why might synthetic yields vary across studies, and how can reproducibility be improved?

  • Key Variables :

  • Reagent Purity : Use ≥97% pure precursors (e.g., tetrahydrofuran-methyl derivatives) to minimize side products .
  • Reaction Monitoring : Employ TLC or in situ IR to track intermediate formation.
    • Reproducibility Checklist : Document solvent drying methods, inert atmosphere conditions, and catalyst lot numbers.

Structural and Functional Analysis

Q. What spectroscopic techniques are most effective for identifying degradation products?

  • Degradation Profiling :

  • LC-MS/MS : Detect hydrolyzed products (e.g., free benzoic acid from ester cleavage).
  • IR Spectroscopy : Monitor carbonyl (C=O) and amide (N-H) peak shifts indicative of hydrolysis .

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